molecular formula C7H14N2 B171479 (R)-quinuclidin-3-amine CAS No. 123536-15-2

(R)-quinuclidin-3-amine

Cat. No.: B171479
CAS No.: 123536-15-2
M. Wt: 126.2 g/mol
InChI Key: REUAXQZIRFXQML-ZETCQYMHSA-N
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Description

®-Quinuclidin-3-amine is a chiral amine derived from quinuclidine, a bicyclic amine

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-Quinuclidin-3-amine can be synthesized through several methods. One common approach involves the reduction of quinuclidin-3-one using a chiral reducing agent to obtain the desired enantiomer. Another method includes the resolution of racemic quinuclidin-3-amine using chiral acids or chromatography techniques.

Industrial Production Methods: In an industrial setting, ®-quinuclidin-3-amine is often produced through catalytic hydrogenation of quinuclidin-3-one in the presence of a chiral catalyst. This method ensures high enantiomeric purity and is scalable for large-scale production.

Types of Reactions:

    Oxidation: ®-Quinuclidin-3-amine can undergo oxidation reactions to form quinuclidin-3-one.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products Formed:

    Oxidation: Quinuclidin-3-one.

    Reduction: Various quinuclidine derivatives.

    Substitution: Halogenated quinuclidine compounds.

Scientific Research Applications

®-Quinuclidin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in neurotransmitter modulation.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.

    Industry: ®-Quinuclidin-3-amine is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ®-quinuclidin-3-amine involves its interaction with various molecular targets, including neurotransmitter receptors. It can modulate the activity of these receptors, leading to changes in neurotransmitter release and signal transduction pathways. This modulation is crucial for its potential therapeutic effects in treating neurological disorders.

Comparison with Similar Compounds

    (S)-Quinuclidin-3-amine: The enantiomer of ®-quinuclidin-3-amine with different biological activity.

    Quinuclidine: The parent compound from which ®-quinuclidin-3-amine is derived.

    Quinuclidin-3-one: An oxidized form of quinuclidine.

Uniqueness: ®-Quinuclidin-3-amine is unique due to its chiral nature, which imparts specific biological activities that are not observed in its racemic or other enantiomeric forms. This specificity makes it a valuable compound in medicinal chemistry for developing targeted therapies.

Properties

IUPAC Name

(3R)-1-azabicyclo[2.2.2]octan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c8-7-5-9-3-1-6(7)2-4-9/h6-7H,1-5,8H2/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUAXQZIRFXQML-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@H](C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123536-15-2
Record name (3R)-1-Azabicyclo[2.2.2]octan-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A suspension of 2-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridine-3-acetic acid (5.0 g, 0.0174 mole), 1,1'-carbonyldiimidazole (2.82 g, 0.0174 mole) and dry tetrahydrofuran (100 ml) was stirred at room temperature for three hours with nitrogen bubbling through it. 3-Aminoquinuclidine dihydrochloride (20.8 g, 0.104 mole) and sodium methoxide (freshly prepared from 5.28 g of sodium metal in 50 ml of methanol) was stirred at room temperature for one hour. This second suspension was filtered and evaporated to an oil. The oil was extracted into boiling light petroleum ether (1500 ml) and the petroleum ether was then removed under reduced pressure to give 6.6 g of 3-aminoquinuclidine. The 3-aminoquinuclidine was dissolved in tetrahydrofuran (20 ml) and added to the solution containing the product resulting from the first suspension. The reaction mixture was stirred at room temperature under a nitrogen atmosphere overnight.
Name
2-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridine-3-acetic acid
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.82 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20.8 g
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.28 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of salicylic acid (3.46 g, 25 mmole) in anhydrous tetrahydrofuran (20 ml) under nitrogen is treated with 1,1'-carbonyldiimidazole (4.22 g, 26 mmole), stirred for one hour, then degassed with a stream of nitrogen. A solution of 3-aminoquinuclidine (from 30 mmole of dihydrochloride) in tetrahydrofuran (10 ml) is prepared, and the solution is added dropwise to the first solution. After 18 hours at room temperature, the reaction mixture is concentrated in vacuo and partitioned between methylene chloride (200 ml) and water (100 ml). The resultant organic layer is separated and the aqueous solution is extracted with methylene chloride (100 ml). The combined organic solutions are dried (Na2SO4), concentrated in vacuo, and passed through a short column of alumina (eluted first with 5% methanol/tetrahydrofuran, then with 25% methanol/tetrahydrofuran) to provide 3.20 g (52%) of product as a colorless foam.
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3.46 g
Type
reactant
Reaction Step Two
Quantity
4.22 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
52%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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